Cas no 91433-17-9 (Licoflavone B)

Licoflavone B structure
Licoflavone B structure
Nom du produit:Licoflavone B
Numéro CAS:91433-17-9
Le MF:C25H26O4
Mégawatts:390.471547603607
CID:2081133
PubChem ID:11349817

Licoflavone B Propriétés chimiques et physiques

Nom et identifiant

    • 4',7-Dihydroxy-3',6-diprenylflavone
    • Licoflavone B
    • prenyllicoflavone A
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • LMPK12110029
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)
    • F82177
    • 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • HY-N4184
    • MS-26508
    • CHEMBL3125437
    • 91433-17-9
    • BDBM50496210
    • AKOS037515340
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
    • UNII-VMN9VGP9XJ
    • VMN9VGP9XJ
    • CS-0032377
    • 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
    • CHEBI:186362
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • DA-64962
    • Piscine à noyau: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
    • La clé Inchi: GLDVIKFETPAZNV-UHFFFAOYSA-N
    • Sourire: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1

Propriétés calculées

  • Qualité précise: 390.183109g/mol
  • Charge de surface: 0
  • XLogP3: 6.3
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Nombre de liaisons rotatives: 5
  • Masse isotopique unique: 390.183109g/mol
  • Masse isotopique unique: 390.183109g/mol
  • Surface topologique des pôles: 66.8Ų
  • Comptage des atomes lourds: 29
  • Complexité: 681
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 390.5

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.191±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Insuluble (8.2E-4 g/L) (25 ºC),

Licoflavone B PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chengdu Biopurify Phytochemicals Ltd
BP4007-10mg
Licoflavone B
91433-17-9 98%
10mg
$165 2023-09-19
eNovation Chemicals LLC
Y1253673-10mg
Licoflavone B
91433-17-9 99%
10mg
$1005 2024-06-05
MedChemExpress
HY-N4184-5mg
Licoflavone B
91433-17-9 99.91%
5mg
¥3360 2024-04-16
Biosynth
RDA43317-5 mg
Licoflavone B
91433-17-9
5mg
$356.60 2023-01-02
eNovation Chemicals LLC
Y1253673-5mg
Licoflavone B
91433-17-9 99%
5mg
$630 2024-06-05
1PlusChem
1P01N7E9-5mg
Licoflavone B
91433-17-9 99%
5mg
$409.00 2024-04-20
Chengdu Biopurify Phytochemicals Ltd
BP4007-20mg
Licoflavone B
91433-17-9 98%
20mg
$296 2023-09-19
TargetMol Chemicals
TN1860-25mg
Licoflavone B
91433-17-9 99.76%
25mg
¥ 6380 2024-07-20
TargetMol Chemicals
TN1860-10 mg
Licoflavone B
91433-17-9 99.76%
10mg
¥ 5,097 2023-07-11
MedChemExpress
HY-N4184-1mg
Licoflavone B
91433-17-9 99.91%
1mg
¥1280 2024-04-16

Licoflavone B Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
2.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
4.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
3.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 5

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
5.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Licoflavone B Raw materials

Licoflavone B Preparation Products

Licoflavone B Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91433-17-9)Licoflavone B
A1205698
Pureté:99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/1ml
Prix ($):336.0/491.0/800.0/1098.0/367.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:91433-17-9)Licoflavone B
TBW01244
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête